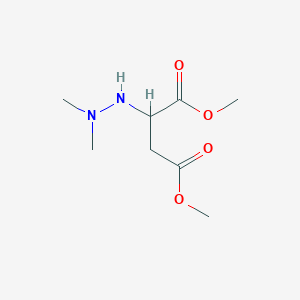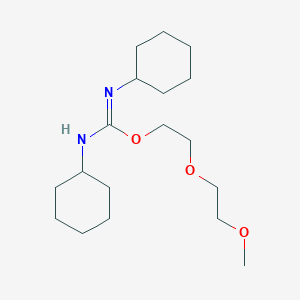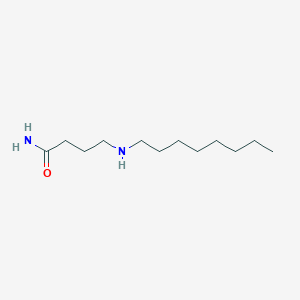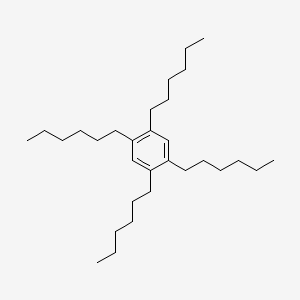![molecular formula C23H31NOSi B14382542 N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide CAS No. 88108-91-2](/img/structure/B14382542.png)
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide is a compound that features a silyl protecting group, which is commonly used in organic synthesis. The tert-butyl(diphenyl)silyl group is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide typically involves the reaction of tert-butyl(diphenyl)silyl chloride with N-cyclohexylformamide. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether bond . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions to form silanols.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl group.
Major Products Formed
Oxidation: Silanols and other oxidized silicon compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted silyl ethers depending on the reagent used.
Applications De Recherche Scientifique
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of specialty chemicals and materials where stability under acidic conditions is crucial.
Mécanisme D'action
The mechanism of action of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide involves the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the functional group from unwanted reactions. The stability of the silyl group under acidic conditions allows for selective reactions in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl (TMS): Less sterically hindered and more easily removed under acidic conditions.
tert-Butyldimethylsilyl (TBDMS): Similar stability but slightly less bulky than tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to fluoride ions but less stable under acidic conditions.
Uniqueness
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide stands out due to its increased steric bulk and stability under acidic conditions. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required without compromising the integrity of other functional groups .
Propriétés
Numéro CAS |
88108-91-2 |
|---|---|
Formule moléculaire |
C23H31NOSi |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
N-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24(19-25)20-13-7-4-8-14-20/h5-6,9-12,15-20H,4,7-8,13-14H2,1-3H3 |
Clé InChI |
OFLFCCZDCIGSBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
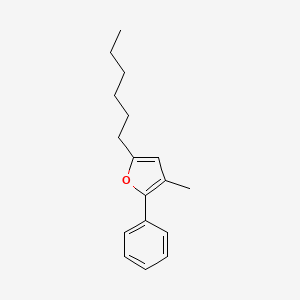


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
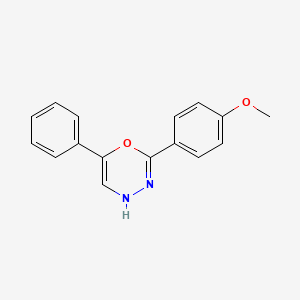
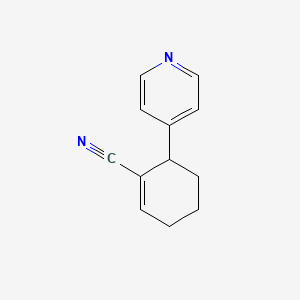
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

